N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide
Overview
Description
N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide is a chemical compound belonging to the class of 1,3,5-triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide typically involves the substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with amino groups. One common method involves the reaction of cyanuric chloride with acetamide in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like dioxane or water at elevated temperatures (70-80°C) to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency, reduce reaction time, and improve product yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, alcohols, or thiols.
Condensation Reactions: It can react with carboxylic acids to form amides.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the triazine ring.
Common Reagents and Conditions
Substitution Reactions: Sodium carbonate or other bases are commonly used to facilitate the substitution of chlorine atoms.
Condensation Reactions: Catalysts like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) are used to promote the formation of amides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives, while condensation reactions with carboxylic acids produce amides.
Scientific Research Applications
N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-6-chloro-1,3,5-triazin-2(1H)-one
- 2-chloro-4,6-dimethoxy-1,3,5-triazine
- N-(4,6-dipiperidino-1,3,5-triazin-2-yl) amino acid derivatives
Uniqueness
N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN5O/c1-2(12)8-5-10-3(6)9-4(7)11-5/h1H3,(H3,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDAHZAVLYDAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921677 | |
Record name | N-(4-Chloro-6-imino-1,6-dihydro-1,3,5-triazin-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115339-34-9 | |
Record name | N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115339349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Chloro-6-imino-1,6-dihydro-1,3,5-triazin-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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